molecular formula C13H14N2O3S B2875277 ethyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate CAS No. 433702-79-5

ethyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate

Cat. No.: B2875277
CAS No.: 433702-79-5
M. Wt: 278.33
InChI Key: BSNPBSNWKULNJU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate is a high-purity chemical intermediate designed for pharmaceutical and anticancer research. This compound features the versatile thieno[2,3-d]pyrimidin-4-one scaffold, a structure known for its broad pharmacological profile and significance in medicinal chemistry . The core structure is recognized for its structural similarity to purines, making it a valuable scaffold in drug discovery . Researchers are particularly interested in thienopyrimidine derivatives for developing novel anticancer agents. These compounds have demonstrated potent activity against various cancer cell lines, including breast cancer (MCF-7), colorectal cancer (HCT-116), and prostate cancer (PC-3) . The mechanism of action is often associated with the inhibition of key enzymatic targets involved in cancer proliferation, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the Phosphatidylinositol 3-kinase (PI3K) signaling pathway . Several drugs featuring the thienopyrimidine core, such as Pictilisib (a PI3K inhibitor) and Olmutinib (an EGFR inhibitor), are currently in clinical development or use, underscoring the therapeutic relevance of this chemical class . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. CAS Number: 40277-49-4 Molecular Formula: C14H16N2O3S Molecular Weight: 292.35 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-2-18-10(16)6-15-7-14-12-11(13(15)17)8-4-3-5-9(8)19-12/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNPBSNWKULNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C(C1=O)C3=C(S2)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and esterification processes efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Ethyl (4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Ring Modifications

Cyclohepta vs. Cyclopenta Rings
  • Compound 15 (): Features a 7-membered cyclohepta[4,5]thieno[2,3-d]pyrimidine core instead of the 5-membered cyclopenta ring. The nitro group (NO₂) at the 4-position introduces strong electron-withdrawing effects, reflected in IR peaks at 1350 and 1519 cm⁻¹. The ester C=O stretch at 1733 cm⁻¹ is consistent with the target compound .
  • Impact : The larger ring may reduce steric hindrance in enzyme active sites, improving antitumor activity (yield: 88%, mp: 213–215°C) .
Thioxo Substitution
  • Compound 4k (): Replaces the 4-oxo group with a 2-thioxo moiety. This substitution shifts the IR carbonyl stretch to 1645 cm⁻¹ (hydrazide) and lowers the melting point (mp: 218–220°C) compared to oxo derivatives.

Functional Group Variations

Ester vs. Amide Derivatives
  • Compound 1 (): Ethyl 6-(2-(4-oxo-...yl)acetamido)nicotinate replaces the ester with an acetamido-nicotinate group. This modification increases selectivity for protein tyrosine phosphatase 1B (PTP1B, IC₅₀ = 15 µM) over TCPTP (IC₅₀ > 125 µM) due to enhanced hydrogen bonding with the enzyme's active site .
  • Biological Relevance : The ester-to-amide transition improves target specificity but may reduce metabolic stability.
Thioether Linkages
  • Compound 1 (): Methyl 2-((cyclopenta-thieno-triazolopyrimidinyl)thio)acetate introduces a thioether bridge and a triazolo ring.

Substituent Effects

Aryl and Halogen Additions
  • STK556768 (): Incorporates a 4-chlorophenyl group at the 3-position, increasing lipophilicity (LogP) and improving binding to hydrophobic enzyme regions. Such derivatives are explored for kinase inhibition .
  • BH31647 (): Features a 2-isopropylphenyl substituent, boosting molecular weight (MW: 510.07) and steric bulk, which may hinder off-target interactions .

Key Physicochemical Data

Compound Core Structure Substituent Melting Point (°C) IR C=O Stretch (cm⁻¹) Molecular Weight
Target Compound Cyclopenta-thieno Ethyl ester Not reported ~1733 (ester) 278.33
Compound 15 Cyclohepta-thieno 4-Nitrophenyl 213–215 1733 (ester) 396.41
Compound 4k Cyclopenta-thieno 2-Thioxo 218–220 1645 (hydrazide) 278.33
STK556768 Cyclopenta-thieno 4-Chlorophenyl Not reported Not reported 573.94

Biological Activity

Ethyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate is a compound that belongs to the class of thienopyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound through various studies and research findings.

  • Molecular Formula : C13H14N2O3S
  • Molecular Weight : 278.33 g/mol
  • CAS Number : 433702-79-5

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of thienopyrimidine derivatives. This compound has shown promising results in inhibiting various cancer cell lines:

  • Cell Line Studies :
    • HCT-116 (Colorectal cancer) : IC50 values indicate significant cytotoxicity in the range of 10 μM.
    • SKOV3 (Ovarian cancer) : Exhibited comparable inhibition to known chemotherapeutics like erlotinib.
    • MCF-7 (Breast cancer) : Demonstrated effective growth inhibition with an IC50 value of approximately 8 μM.

The biological activity is primarily attributed to the compound's ability to inhibit specific pathways involved in tumor growth:

  • EGFR Inhibition : Similar to other thienopyrimidines, this compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to the thieno[2,3-d]pyrimidine core can enhance biological activity. For instance:

ModificationEffect on Activity
Alkyl substitution at nitrogenIncreased potency against cancer cell lines
Alteration of carbonyl groupsEnhanced selectivity towards EGFR

Study 1: Cytotoxicity Assessment

A study conducted on various thienopyrimidine derivatives indicated that this compound showed a marked reduction in cell viability across multiple cancer types. The study utilized MTT assays to quantify cytotoxic effects.

Study 2: In Vivo Efficacy

In vivo studies demonstrated that administration of this compound in murine models resulted in significant tumor size reduction compared to control groups. The mechanism involved was primarily through the induction of apoptosis in cancer cells.

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